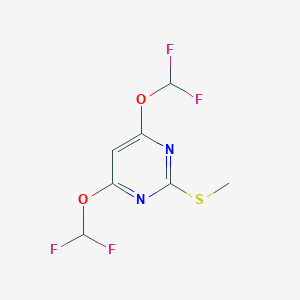

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

Description

Properties

IUPAC Name |

4,6-bis(difluoromethoxy)-2-methylsulfanylpyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6F4N2O2S/c1-16-7-12-3(14-5(8)9)2-4(13-7)15-6(10)11/h2,5-6H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HURDQHYOXAOOJJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSC1=NC(=CC(=N1)OC(F)F)OC(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6F4N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90453127 | |

| Record name | 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100478-25-9 | |

| Record name | 4,6-Bis(difluoromethoxy)-2-(methylsulfanyl)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90453127 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine physical properties

An In-depth Technical Guide to the Physical Properties of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known physical properties of this compound, a fluorinated pyrimidine derivative of interest in chemical synthesis and potentially as an intermediate for agricultural chemicals.[1] This document outlines its key physical constants, provides generalized experimental protocols for their determination, and details its synthesis.

Chemical Identity

-

IUPAC Name: this compound

-

Chemical Structure:

Physical Properties

The physical properties of this compound are summarized in the table below. These values are critical for its handling, purification, and use in further chemical reactions.

| Property | Value | Source |

| Physical Form | Crystalline Powder / Powder to crystal | [2] |

| Color | White to Almost white / White-Yellow | [1][2] |

| Melting Point | 48 °C | [1][2][4] |

| Boiling Point | 302.4 ± 37.0 °C (Predicted) | [4] |

| Density | 1.49 ± 0.1 g/cm³ (Predicted) | [4] |

| Solubility | Soluble in Methanol | [4] |

| Purity | ≥98.0% (GC) | [1][2] |

Experimental Protocols

While specific experimental documentation for the determination of the physical properties of this compound is not publicly available, the following are generalized, standard laboratory protocols for measuring the key physical constants of a crystalline organic compound.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid can be determined with a high degree of accuracy using a melting point apparatus.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Ensure the sample of this compound is a fine, dry powder. If necessary, gently grind the crystals using a mortar and pestle.

-

Pack a small amount of the powdered sample into the open end of a capillary tube to a height of 2-3 mm. This is achieved by tapping the sealed end of the tube on a hard surface to compact the sample.

-

Place the capillary tube into the heating block of the melting point apparatus.

-

Set the apparatus to heat at a moderate rate until the temperature is about 15-20 °C below the expected melting point (48 °C).

-

Decrease the heating rate to 1-2 °C per minute to allow for accurate observation.

-

Record the temperature at which the first drop of liquid appears (the onset of melting) and the temperature at which the entire sample becomes a clear liquid (the completion of melting). This range is the melting point of the sample. For a pure compound, this range should be narrow (0.5-1.5 °C).

Boiling Point Determination (Micro-reflux Method - for Predicted Value)

As the boiling point is a predicted value, this protocol outlines a general method for its experimental determination should it be required.

Apparatus:

-

Small-scale reflux apparatus (round-bottom flask, condenser)

-

Heating mantle or oil bath

-

Thermometer

-

Boiling chips

Procedure:

-

Place a small volume (e.g., 5 mL) of the liquid sample into a round-bottom flask, along with a few boiling chips to ensure smooth boiling.

-

Assemble the reflux apparatus with the condenser in a vertical position.

-

Insert a thermometer through a suitable adapter so that the bulb is positioned in the vapor phase above the boiling liquid, but below the condenser inlet.

-

Begin heating the flask.

-

As the liquid boils, the vapor will rise and condense, returning to the flask.

-

The temperature will stabilize at the boiling point of the liquid. Record this constant temperature.

Density Determination (Volume Displacement Method)

The density of a solid can be determined by measuring its mass and the volume of liquid it displaces.

Apparatus:

-

Analytical balance

-

Graduated cylinder

-

A liquid in which the solid is insoluble (e.g., water, if the compound is insoluble, or an alternative non-reactive solvent)

Procedure:

-

Weigh a sample of the crystalline solid on an analytical balance to determine its mass.

-

Fill a graduated cylinder with a known volume of the chosen liquid.

-

Carefully add the weighed solid to the graduated cylinder, ensuring it is fully submerged and that no liquid splashes out.

-

Record the new volume of the liquid in the graduated cylinder.

-

The volume of the solid is the difference between the final and initial liquid volumes.

-

Calculate the density using the formula: Density = Mass / Volume.

Synthesis of this compound

The synthesis of this compound is described in U.S. Patent 5,071,982. The process involves the reaction of 2-methylthiobarbituric acid with monochlorodifluoromethane in the presence of a base and an inert solvent.

Reactants:

-

2-Methylthiobarbituric acid

-

Monochlorodifluoromethane

-

A base (e.g., sodium hydroxide)

-

An inert solvent (e.g., dioxane)

General Procedure:

-

A base is charged into a reaction vessel with an inert solvent like dioxane.

-

Monochlorodifluoromethane and 2-methylthiobarbituric acid are then reacted.

-

The organic layer is separated and recovered.

-

Dioxane is added again to the aqueous phase, and the mixture is reacted again with monochlorodifluoromethane.

-

The organic layer is separated and recovered to yield 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine.

The patent highlights that this improved process can suppress the formation of by-products. The reaction temperature is typically maintained between 20°C and 100°C, with a preferred range of 40°C to 80°C.

Visualizations

Synthesis Workflow

The following diagram illustrates the general workflow for the synthesis of this compound as described in the patent literature.

Caption: Synthesis workflow for this compound.

Biological Activity and Signaling Pathways

Currently, there is no publicly available information detailing specific biological activities or associated signaling pathways for this compound. Its primary known utility is as a chemical intermediate. Further research would be required to elucidate any potential pharmacological or biological functions.

References

An In-depth Technical Guide to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine (CAS 100478-25-9): Synthesis, Properties, and Application in Herbicide Development

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine (CAS 100478-25-9), a key intermediate in the synthesis of the sulfonylurea herbicide, primisulfuron-methyl. This document details the compound's physicochemical properties, provides a step-by-step experimental protocol for its synthesis, and outlines its role in the production of primisulfuron-methyl. Furthermore, it delves into the mechanism of action of primisulfuron-methyl as an acetolactate synthase (ALS) inhibitor and presents standardized experimental protocols for evaluating its herbicidal activity. This guide is intended to serve as a valuable resource for researchers and professionals involved in agrochemical synthesis and herbicide development.

Introduction

This compound is a fluorinated heterocyclic compound that has garnered significant interest as a crucial building block in the agrochemical industry. Its primary application lies in its use as a precursor for the synthesis of primisulfuron-methyl, a post-emergence herbicide effective against a variety of grass and broadleaf weeds. The incorporation of difluoromethoxy groups is a common strategy in medicinal and agrochemical chemistry to enhance metabolic stability and biological activity. This guide offers a detailed examination of this compound, from its synthesis to its application in the development of a commercial herbicide.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Data of this compound

| Property | Value |

| CAS Number | 100478-25-9 |

| Molecular Formula | C₇H₆F₄N₂O₂S |

| Molecular Weight | 258.19 g/mol |

| Appearance | White to off-white crystalline solid |

| Melting Point | 47-49.5 °C |

| Boiling Point | 104-109 °C at 70 mmHg |

| Density | 1.49 g/cm³ (predicted) |

| Solubility | Soluble in methanol |

Synthesis of this compound

The following experimental protocol for the synthesis of this compound is adapted from a patented method.

Materials and Reagents

-

2-Methylthiobarbituric acid

-

Dioxane

-

40% (w/v) Sodium hydroxide aqueous solution

-

Monochlorodifluoromethane (Freon-22)

-

30% (v/v) Sulfuric acid

Experimental Protocol

-

Reaction Setup: In a suitable reaction vessel, charge 103 g (0.6 mols) of 2-methylthiobarbituric acid and 600 ml of dioxane.

-

Initial Base Addition: Add 80 ml (0.8 mols) of a 40% sodium hydroxide aqueous solution to the reaction mixture.

-

Reaction Conditions: Raise the internal temperature to 60°C while stirring to dissolve the contents.

-

Simultaneous Addition: While maintaining the internal temperature between 60°C and 70°C, simultaneously add 200 ml (2.0 mols) of the 40% sodium hydroxide aqueous solution dropwise and introduce 225 g (2.6 mols) of monochlorodifluoromethane over a period of 4 hours.

-

Reaction Completion: After the addition is complete, continue stirring at the same temperature for an additional 30 minutes.

-

Neutralization: Cool the reaction mixture and adjust the pH to approximately 6 by the dropwise addition of 30% sulfuric acid.

-

Workup:

-

Filter off the inorganic salt that forms upon neutralization.

-

Separate the dioxane layer from the biphasic filtrate.

-

Extract the aqueous layer with 300 ml of fresh dioxane.

-

Combine the dioxane layers.

-

-

Purification:

-

Remove the dioxane by distillation under reduced pressure.

-

Wash the resulting yellow oil with 100 ml of warm water (approximately 50°C).

-

Distill the yellow oil under reduced pressure (boiling point: 104°-109°C at 70 mmHg) to obtain the desired product, 4,6-bis(difluoromethoxy)-2-methylthiopyrimidine.[1]

-

Application in the Synthesis of Primisulfuron-Methyl

This compound is a key intermediate in the synthesis of the herbicide primisulfuron-methyl. The synthesis involves the conversion of the methylthio group to an amino group, followed by reaction with a substituted sulfonyl isocyanate.

Synthetic Pathway Overview

The overall synthetic route from this compound to primisulfuron-methyl is depicted below. This involves the initial synthesis of the key intermediate 2-amino-4,6-bis(difluoromethoxy)pyrimidine.

Caption: Synthetic pathway from the core compound to primisulfuron-methyl.

Mechanism of Action of Primisulfuron-Methyl

Primisulfuron-methyl exerts its herbicidal effects by inhibiting the plant enzyme acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS). ALS is a critical enzyme in the biosynthetic pathway of branched-chain amino acids (valine, leucine, and isoleucine).

Signaling Pathway of ALS Inhibition

The inhibition of ALS by primisulfuron-methyl disrupts protein synthesis and cell division, ultimately leading to plant death.

Caption: Mechanism of action of primisulfuron-methyl via ALS inhibition.

Experimental Protocols for Herbicidal Activity Assessment

The following protocols are standardized methods for evaluating the herbicidal efficacy of compounds like primisulfuron-methyl.

In Vitro ALS Enzyme Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the ALS enzyme.

-

Enzyme Extraction: Extract ALS from a susceptible plant species (e.g., Brassica napus).

-

Assay Preparation: In a 96-well microplate, add the ALS enzyme extract to each well.

-

Compound Addition: Add serial dilutions of the test compound (dissolved in a suitable solvent like DMSO) and a known ALS inhibitor (positive control) to respective wells. Include a solvent-only negative control.

-

Reaction Initiation: Start the enzymatic reaction by adding the substrate, pyruvate.

-

Incubation: Incubate the plate at a controlled temperature (e.g., 37°C) for a specific duration (e.g., 60 minutes).

-

Reaction Termination and Color Development: Stop the reaction and induce color development to quantify the enzymatic activity.

-

Data Analysis: Measure the absorbance using a microplate reader and calculate the percent inhibition for each concentration. Determine the IC₅₀ value (the concentration required for 50% inhibition).

Whole-Plant Herbicidal Efficacy Assay (Pot Study)

This assay evaluates the herbicidal effect on whole plants under controlled conditions.

-

Plant Cultivation: Grow a susceptible weed species from seed in pots containing a suitable growth medium.

-

Treatment Application: At a specific growth stage (e.g., 2-3 true leaves), apply the test herbicide at various concentrations using a laboratory sprayer. Include an untreated control.

-

Growth Conditions: Maintain the treated plants in a controlled environment (greenhouse or growth chamber) with appropriate light, temperature, and humidity.

-

Efficacy Assessment: After a set period (e.g., 14-21 days), visually assess the herbicidal damage (e.g., chlorosis, necrosis, stunting) using a rating scale (0% = no effect, 100% = complete kill).

-

Biomass Measurement: Harvest the above-ground plant material, dry it in an oven, and weigh it to determine the dry weight reduction compared to the untreated control.

-

Data Analysis: Calculate the GR₅₀ value (the herbicide rate that causes a 50% reduction in plant growth).

Experimental Workflow Visualization

The general workflow for screening and evaluating new herbicidal compounds is outlined below.

Caption: General experimental workflow for herbicide discovery and development.

Quantitative Data on Herbicidal Activity

The efficacy of primisulfuron-methyl varies depending on the target weed species. Table 2 provides a summary of its activity against different grass species.

Table 2: Herbicidal Activity of Primisulfuron-Methyl Against Selected Grass Weeds

| Weed Species | Parameter | Value |

| Annual Bluegrass (Poa annua) | Shoot Weight Reduction (40 g/ha) | 33% |

| Annual Bluegrass (Poa annua) | Shoot Weight Reduction (80 g/ha) | 52% |

| Kentucky Bluegrass (Poa pratensis) | Shoot Weight Reduction | Not significantly reduced |

Data from Weed Science Society of America.

Conclusion

This compound is a fundamentally important intermediate in the synthesis of the herbicide primisulfuron-methyl. This guide has provided a detailed technical overview of its properties, a robust synthetic protocol, and its application in the development of an effective herbicide. The outlined experimental procedures for assessing herbicidal activity offer a standardized approach for researchers in the field. A thorough understanding of the synthesis and biological activity of such compounds is crucial for the continued development of novel and effective crop protection solutions.

References

An In-depth Technical Guide to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

Abstract: This document provides a comprehensive technical overview of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key chemical intermediate in the synthesis of agricultural chemicals. It is intended for researchers, chemists, and professionals in the fields of chemical synthesis and drug development. This guide covers the molecule's core physicochemical properties, a detailed experimental protocol for its synthesis, and its established role in the production of herbicides. Due to its nature as a synthetic intermediate, direct biological signaling pathways are not applicable; therefore, a logical workflow for its synthesis is provided.

Introduction

This compound is a fluorinated heterocyclic compound belonging to the pyrimidine class. Its structure is characterized by a central pyrimidine ring substituted with two difluoromethoxy groups and one methylthio group. While pyrimidine derivatives are known for a wide array of biological activities, this specific molecule is primarily recognized for its role as a crucial building block in multi-step chemical syntheses.[1][2] Notably, it serves as a reagent in the synthesis of the herbicide primisulfuron-methyl, highlighting its importance in the agrochemical industry.[3][4] This guide consolidates the available technical information on its structure, properties, and synthesis.

Physicochemical and Structural Data

The fundamental properties of this compound are summarized below. Quantitative data has been compiled from various chemical data repositories.

| Property | Value | Source |

| IUPAC Name | This compound | - |

| CAS Number | 100478-25-9 | [3][5] |

| Molecular Formula | C₇H₆F₄N₂O₂S | [3][4] |

| Molecular Weight | 258.19 g/mol | [3][4] |

| Appearance | White to Almost white powder or crystal | |

| Purity | >98.0% (GC) | |

| Storage Temperature | -20°C | [4] |

Note: Detailed experimental spectroscopic data such as ¹H-NMR, ¹³C-NMR, and Mass Spectrometry are not widely available in public literature, which is common for commercial synthesis intermediates. An ATR-FTIR spectrum is noted to exist within forensic libraries, but is not publicly accessible.[6]

Synthesis and Experimental Protocols

The synthesis of this compound is achieved through the difluoromethoxylation of a barbituric acid derivative. The following protocol is based on methodologies described in patent literature for the production of this intermediate.

Synthesis from 2-Methylthiobarbituric Acid

This process involves the reaction of 2-methylthiobarbituric acid with a difluoromethylating agent, such as monochlorodifluoromethane (CHClF₂), in the presence of a strong base and a suitable solvent.

Materials:

-

2-Methylthiobarbituric acid

-

Sodium hydroxide (e.g., 40% aqueous solution)

-

Dioxane (solvent)

-

Monochlorodifluoromethane (gas)

-

Sulfuric acid (for neutralization)

Protocol:

-

Reaction Setup: A four-necked flask is equipped with a mechanical stirrer, a cooling condenser, a thermometer, a dropping funnel, and a gas supply tube.

-

Initial Charge: The flask is charged with 400 ml of dioxane, 80 ml of a 40% sodium hydroxide aqueous solution, 60 ml of water, and 63.2 g (0.4 mol) of 2-methylthiobarbituric acid.

-

Dissolution: The mixture is heated to an internal temperature of 60°C under constant stirring to achieve complete dissolution of the solids.

-

Reagent Addition: While maintaining the internal temperature between 60°C and 70°C, 200 ml (2.0 mols) of a 40% sodium hydroxide aqueous solution is added dropwise over a period of 4 hours.

-

Difluoromethoxylation: Concurrently with the sodium hydroxide addition, 225 g (2.6 mols) of monochlorodifluoromethane gas is introduced into the reaction mixture over the same 4-hour period.

-

Reaction Completion: After the addition is complete, stirring is continued at the same temperature for an additional 30 minutes to ensure the reaction goes to completion.

-

Neutralization and Workup: The reaction product is cooled and adjusted to a pH of approximately 6 by the dropwise addition of 30% sulfuric acid.

-

Isolation: The inorganic salt formed during neutralization is removed by filtration. The resulting filtrate separates into two layers. The organic (dioxane) layer containing the product is separated and recovered. Further purification can be achieved through standard techniques such as recrystallization or chromatography.

Logical and Experimental Workflows

As this compound is a synthetic intermediate, a diagram of its synthesis workflow is more relevant than a biological signaling pathway. The following diagram illustrates the key steps of the manufacturing process described in the protocol.

Caption: A logical workflow diagram illustrating the key stages of synthesis.

Biological Relevance

The primary significance of this compound lies in its utility as a precursor for more complex, biologically active molecules. Pyrimidine derivatives are widely studied and known to exhibit a vast range of pharmacological activities, including antifungal, insecticidal, and anticancer properties.[2][7][8] The introduction of difluoromethoxy groups can enhance metabolic stability and binding affinity of the final compound. In this specific case, the title compound's established role is in the synthesis of herbicides, where it provides the core heterocyclic structure necessary for the final product's activity.[3] There is no evidence in the public domain to suggest that this intermediate possesses direct biological or signaling activity itself.

Conclusion

This compound is a well-defined chemical entity with a specific and crucial role in the agrochemical manufacturing sector. While it does not possess direct biological applications, its structure is integral to the synthesis of potent herbicides. This guide provides the essential technical data and a detailed synthesis protocol to support its use in research and development environments. The provided workflow diagram offers a clear and concise visualization of its production process, fulfilling the need for logical relationship mapping in the absence of a direct signaling pathway.

References

- 1. Diverse Biological Activity of Pyrimidine Derivatives: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | Design, Synthesis, and Bioactivities of Novel Trifluoromethyl Pyrimidine Derivatives Bearing an Amide Moiety [frontiersin.org]

- 3. pharmaffiliates.com [pharmaffiliates.com]

- 4. usbio.net [usbio.net]

- 5. calpaclab.com [calpaclab.com]

- 6. scribd.com [scribd.com]

- 7. juniperpublishers.com [juniperpublishers.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Physicochemical and Biological Profiling of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

This compound is a fluorinated pyrimidine derivative. The pyrimidine core is a fundamental building block in numerous biologically active compounds, including pharmaceuticals and agrochemicals. The introduction of difluoromethoxy groups can significantly modulate the compound's physicochemical properties, such as lipophilicity, metabolic stability, and membrane permeability, which in turn can influence its biological activity. The methylthio group can also be a key site for metabolic transformation or further chemical modification.

Physicochemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₇H₆F₄N₂O₂S | |

| Molecular Weight | 258.19 g/mol | |

| Melting Point | 48 °C | |

| Appearance | White to Almost white powder to crystal | |

| Qualitative Solubility | Soluble in Methanol |

Solubility Data

Quantitative solubility data for this compound in a range of solvents is not currently available in the public domain. However, the following tables represent a standardized format for the presentation of such data once determined experimentally.

Table 2.1: Thermodynamic Solubility of this compound

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (µM) |

| Water | 25 | Data not available | Data not available |

| PBS (pH 7.4) | 25 | Data not available | Data not available |

| Methanol | 25 | Data not available | Data not available |

| Ethanol | 25 | Data not available | Data not available |

| Acetonitrile | 25 | Data not available | Data not available |

| DMSO | 25 | Data not available | Data not available |

Table 2.2: Kinetic Solubility of this compound in Aqueous Buffer

| Buffer System | pH | Kinetic Solubility (µM) |

| Phosphate Buffered Saline | 7.4 | Data not available |

| Simulated Gastric Fluid (SGF) | 1.2 | Data not available |

| Simulated Intestinal Fluid (SIF) | 6.8 | Data not available |

Experimental Protocols for Solubility Determination

The following are detailed, generalized protocols for determining the thermodynamic and kinetic solubility of this compound.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., water, PBS pH 7.4, methanol, ethanol, acetonitrile, DMSO)

-

Vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer

-

Syringe filters (0.22 µm)

Procedure:

-

Add an excess amount of solid this compound to a vial containing a known volume of the desired solvent.

-

Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C).

-

Shake the vials for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After shaking, allow the vials to stand to let undissolved solid settle.

-

Centrifuge the samples to pellet any remaining solid.

-

Carefully withdraw a known volume of the supernatant and filter it through a 0.22 µm syringe filter.

-

Dilute the filtrate with a suitable solvent and quantify the concentration of the dissolved compound using a validated HPLC or UV-Vis spectrophotometric method against a standard curve.

Kinetic Solubility

This high-throughput method measures the solubility of a compound from a DMSO stock solution upon addition to an aqueous buffer.

Materials:

-

This compound (dissolved in DMSO, e.g., 10 mM stock)

-

Aqueous buffers (e.g., PBS pH 7.4, SGF, SIF)

-

96-well microplates

-

Plate shaker

-

Plate reader (nephelometry or UV-Vis) or LC-MS/MS system

Procedure:

-

Prepare a stock solution of this compound in 100% DMSO.

-

Dispense the aqueous buffer into the wells of a 96-well plate.

-

Add a small volume of the DMSO stock solution to the aqueous buffer in each well to achieve the desired final concentrations.

-

Seal the plate and shake for a defined period (e.g., 1-2 hours) at room temperature.

-

Measure the turbidity of the solutions using a nephelometric plate reader. The concentration at which precipitation is observed is the kinetic solubility.

-

Alternatively, the plate can be centrifuged, and the supernatant analyzed by HPLC or UV-Vis spectroscopy to determine the concentration of the compound remaining in solution.

Mandatory Visualizations

Caption: Workflow for Thermodynamic Solubility Determination.

Caption: General Drug Discovery and Development Pathway.

Biological Activity Context

While no specific biological activity has been reported for this compound, the pyrimidine scaffold is a well-established pharmacophore. Pyrimidine derivatives have demonstrated a broad spectrum of pharmacological activities, including but not limited to:

-

Anticancer: As kinase inhibitors, dihydrofolate reductase inhibitors, and antagonists of other key signaling pathways in cancer.

-

Antiviral: As reverse transcriptase inhibitors and other antiviral agents.

-

Antimicrobial: Exhibiting antibacterial and antifungal properties.

-

Anti-inflammatory: Modulating various inflammatory pathways.

The biological activity of this compound would need to be determined through a systematic screening process against various biological targets and in different disease models.

Conclusion

This technical guide consolidates the currently available information for this compound and provides a framework for its further physicochemical and biological characterization. The detailed experimental protocols for solubility determination are crucial first steps in evaluating its potential as a drug candidate or a valuable research tool. The provided workflows offer a systematic approach to its investigation within a drug discovery and development context. Further research is warranted to elucidate the specific properties and potential applications of this compound.

An In-depth Technical Guide to 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the chemical compound 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine, a key intermediate in the synthesis of various agrochemicals. This document consolidates its physical properties, a detailed experimental protocol for its synthesis, and a visual representation of the synthetic workflow.

Core Properties and Data

This compound is a fluorinated heterocyclic compound. Its key quantitative data are summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Melting Point | 47 °C to 49.5 °C | [1] |

| Molecular Formula | C₇H₆F₄N₂O₂S | |

| Appearance | White to Almost white powder to crystal | [2] |

| Purity (by GC) | >98.0% | [2] |

| CAS Registry Number | 100478-25-9 | [2] |

Experimental Protocols

The following section details the synthetic protocol for this compound as adapted from established patent literature.[1]

Synthesis of this compound

This process involves the reaction of 2-methylthiobarbituric acid with monochlorodifluoromethane in the presence of a base and an inert solvent.

Materials:

-

2-methylthiobarbituric acid

-

Monochlorodifluoromethane

-

Sodium hydroxide (40% aqueous solution)

-

Dioxane (inert solvent)

Procedure:

-

A reaction vessel is charged with 2-methylthiobarbituric acid and dioxane.

-

A 40% aqueous solution of sodium hydroxide is added to the mixture.

-

The mixture is heated to a reaction temperature maintained between 50°C and 60°C.[1]

-

Monochlorodifluoromethane is then introduced into the reaction mixture.

-

The reaction is allowed to proceed, during which the formation of this compound occurs.

-

Upon completion of the reaction, the organic layer containing the product is separated from the aqueous phase.

-

The desired product, this compound, is then isolated from the organic layer.

This method has been reported to yield the final product at approximately 53.5% relative to the initial amount of 2-methylthiobarbituric acid used.[1]

Visualizing the Synthesis

To further elucidate the manufacturing process, a workflow diagram has been generated using the Graphviz DOT language. This diagram outlines the key steps and transformations in the synthesis of this compound.

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide on the Spectroscopic Data of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Publicly available spectroscopic data for 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine is limited. The data presented herein is a comprehensive compilation of representative values derived from structurally analogous compounds and predictive models. This guide is intended for informational and research purposes.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₈H₆F₄N₂O₂S

-

Molecular Weight: 274.21 g/mol

-

Canonical SMILES: CSC1=NC(=C(C=N1)OC(F)F)OC(F)F

This pyrimidine derivative is characterized by a central pyrimidine ring substituted with two difluoromethoxy groups at positions 4 and 6, and a methylthio group at position 2. The electron-withdrawing nature of the difluoromethoxy groups significantly influences the electronic properties of the pyrimidine ring and, consequently, its spectroscopic characteristics.

Spectroscopic Data Summary

The following tables summarize the expected spectroscopic data for this compound based on analogous compounds.

Table 1: Predicted NMR Spectroscopic Data

| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

| ¹H-NMR | CDCl₃ | ~6.80 | t | J(H-F) ≈ 73 | 2 x -OCHF₂ |

| ~6.20 | s | H-5 (pyrimidine ring) | |||

| ~2.60 | s | -SCH₃ | |||

| ¹³C-NMR | CDCl₃ | ~170 | s | C-2 (pyrimidine ring) | |

| ~165 | t | J(C-F) ≈ 25 | C-4, C-6 (pyrimidine ring) | ||

| ~115 | t | J(C-F) ≈ 250 | 2 x -OCHF₂ | ||

| ~90 | s | C-5 (pyrimidine ring) | |||

| ~15 | s | -SCH₃ | |||

| ¹⁹F-NMR | CDCl₃ | ~-80 | d | J(F-H) ≈ 73 | 2 x -OCHF₂ |

Table 2: Predicted Mass Spectrometry Data

| Technique | Ionization Mode | [M]+ or [M+H]⁺ (m/z) | Key Fragmentation Peaks (m/z) |

| MS | EI | 274 | 259 (-CH₃), 227 (-SCH₃), 209 (-OCF₂H), 142 |

| HRMS | ESI | 275.0117 | Calculated for C₈H₇F₄N₂O₂S⁺ |

Table 3: Predicted Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Data

| Spectroscopy | Medium | Wavenumber (cm⁻¹) / Wavelength (λmax, nm) | Assignment |

| IR | KBr | ~3050 | C-H stretch (aromatic) |

| ~2930 | C-H stretch (aliphatic) | ||

| ~1600, 1570 | C=N, C=C stretch (pyrimidine ring) | ||

| ~1250-1050 | C-O-C stretch, C-F stretch | ||

| ~1100-1000 | C-F stretch (strong) | ||

| UV-Vis | Ethanol | ~260 | π → π* transition |

Experimental Protocols

Detailed experimental protocols for the synthesis and spectroscopic analysis are provided below.

3.1. Hypothetical Synthesis of this compound

The synthesis of the title compound can be envisioned through a multi-step process starting from 4,6-dihydroxy-2-mercaptopyrimidine.

-

Step 1: Methylation of 4,6-dihydroxy-2-mercaptopyrimidine.

-

To a solution of 4,6-dihydroxy-2-mercaptopyrimidine (1 eq.) in a suitable solvent such as dimethylformamide (DMF), add a base like potassium carbonate (2.5 eq.).

-

Stir the mixture at room temperature for 30 minutes.

-

Add methyl iodide (1.1 eq.) dropwise and continue stirring at room temperature for 12 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, pour the reaction mixture into ice-water and extract with ethyl acetate.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain 4,6-dihydroxy-2-(methylthio)pyrimidine.

-

-

Step 2: Difluoromethoxylation of 4,6-dihydroxy-2-(methylthio)pyrimidine.

-

In a high-pressure reaction vessel, dissolve 4,6-dihydroxy-2-(methylthio)pyrimidine (1 eq.) and a suitable base such as potassium carbonate (3 eq.) in a polar aprotic solvent like DMF.

-

Pressurize the vessel with chlorodifluoromethane (HCFC-22) gas (excess) at a controlled temperature (e.g., 80-100 °C).

-

Maintain the reaction under pressure for several hours, monitoring the progress by TLC or LC-MS.

-

After completion, carefully vent the excess gas and cool the reaction mixture.

-

Work-up the reaction mixture by quenching with water and extracting with a suitable organic solvent.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

-

3.2. Spectroscopic Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

Prepare a ~5-10 mg/mL solution of the purified compound in deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

-

Acquire ¹H, ¹³C, and ¹⁹F NMR spectra on a 400 MHz or higher field NMR spectrometer.

-

For ¹⁹F NMR, use a suitable fluorine-containing reference standard if necessary.

-

-

Mass Spectrometry (MS):

-

For Electron Ionization (EI) MS, introduce a dilute solution of the compound in a volatile solvent directly into the ion source.

-

For High-Resolution Mass Spectrometry (HRMS) with Electrospray Ionization (ESI), prepare a dilute solution in methanol or acetonitrile and infuse it into the mass spectrometer.

-

-

Infrared (IR) Spectroscopy:

-

Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample with dry KBr powder and pressing it into a thin disk.

-

Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over the range of 4000-400 cm⁻¹.

-

-

Ultraviolet-Visible (UV-Vis) Spectroscopy:

-

Prepare a dilute solution of the compound in a UV-transparent solvent like ethanol.

-

Record the absorption spectrum over a wavelength range of 200-400 nm using a dual-beam UV-Vis spectrophotometer.

-

Visualizations

4.1. Proposed Synthetic Workflow

Caption: Proposed synthetic route for this compound.

4.2. Analytical Characterization Workflow

Caption: General workflow for the analytical characterization of a synthesized compound.

Signaling Pathways

There is no publicly available information to suggest that this compound is directly involved in any specific biological signaling pathways. Its primary relevance is likely as a chemical intermediate in the synthesis of more complex molecules for pharmaceutical or agrochemical research. Further studies would be required to determine any potential biological activity.

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectroscopy of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectroscopic properties of the compound 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine. Due to the limited availability of experimental spectral data in peer-reviewed literature, this guide presents predicted ¹H and ¹³C NMR data generated through computational methods. These predictions offer valuable insights for the structural elucidation and quality control of this compound in research and development settings.

Predicted NMR Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These values were calculated using advanced computational algorithms that consider the molecule's three-dimensional structure and electronic environment.

Table 1: Predicted ¹H NMR Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment |

| 7.05 | t | 72.5 | 2 x -OCHF₂ |

| 6.45 | s | - | H-5 |

| 2.58 | s | - | -SCH₃ |

Table 2: Predicted ¹³C NMR Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 173.0 | C-2 |

| 165.5 (t, J ≈ 250 Hz) | C-4, C-6 |

| 115.7 (t, J ≈ 280 Hz) | 2 x -OCHF₂ |

| 95.5 | C-5 |

| 14.5 | -SCH₃ |

Experimental Protocols

The following is a general experimental protocol for acquiring high-quality ¹H and ¹³C NMR spectra of small organic molecules like this compound.

1. Sample Preparation

-

Weigh approximately 5-10 mg of the sample for ¹H NMR and 20-50 mg for ¹³C NMR into a clean, dry vial.

-

Add approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the sample's solubility and the desired chemical shift window.

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be applied if necessary.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube to remove any particulate matter.

-

Cap the NMR tube securely.

2. NMR Spectrometer Setup and Data Acquisition

-

Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.

-

Temperature: Set the probe temperature to a constant value, typically 298 K (25 °C).

-

Locking and Shimming:

-

Insert the sample into the magnet.

-

Lock onto the deuterium signal of the solvent.

-

Perform automated or manual shimming to optimize the magnetic field homogeneity.

-

-

¹H NMR Acquisition Parameters (Typical):

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Number of Scans: 8 to 16 scans are usually sufficient.

-

Relaxation Delay (d1): 1-2 seconds.

-

Acquisition Time (aq): 2-4 seconds.

-

Spectral Width: A range that covers all expected proton signals (e.g., -2 to 12 ppm).

-

-

¹³C NMR Acquisition Parameters (Typical):

-

Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').

-

Number of Scans: 1024 scans or more, depending on the sample concentration.

-

Relaxation Delay (d1): 2 seconds.

-

Acquisition Time (aq): 1-2 seconds.

-

Spectral Width: A range that covers all expected carbon signals (e.g., 0 to 200 ppm).

-

3. Data Processing

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase correct the spectrum manually or automatically.

-

Perform baseline correction.

-

Reference the spectrum. For ¹H NMR, the residual solvent peak can be used (e.g., CHCl₃ at 7.26 ppm). For ¹³C NMR, the solvent peak is also used for referencing (e.g., CDCl₃ at 77.16 ppm).

-

Integrate the signals in the ¹H NMR spectrum.

-

Analyze the chemical shifts, multiplicities, and coupling constants.

Molecular Structure and Atom Numbering

The following diagram illustrates the molecular structure of this compound with the standard numbering convention for the pyrimidine ring.

Caption: Molecular structure of this compound.

The Herbicidal Potential of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the pyrimidine core structure are a cornerstone in the development of modern agrochemicals, demonstrating a wide spectrum of biological activities. This technical guide focuses on the herbicidal potential of 4,6-Bis(difluoromethoxy)-2-(methylthio)pyrimidine and its related derivatives. While specific public data on this particular compound is limited, this document extrapolates its likely biological activity and mechanism of action based on extensive research into structurally analogous 4,6-dialkoxy-2-(alkylthio)pyrimidine compounds. The primary anticipated mechanism is the inhibition of acetolactate synthase (ALS), a critical enzyme in the biosynthetic pathway of branched-chain amino acids in plants. This guide provides a comprehensive overview of this potential mechanism, detailed experimental protocols for assessing herbicidal efficacy, and representative data presented in a structured format to aid in future research and development efforts in this chemical space.

Introduction: The Prominence of Pyrimidine Herbicides

Pyrimidine derivatives are a significant class of herbicides due to their high efficacy, low application rates, and favorable toxicological profiles.[1][2] A substantial number of commercial herbicides feature a pyrimidine core, and their mode of action is often centered on the disruption of essential amino acid biosynthesis in weeds.[1] The 4,6-disubstituted-2-(methylthio)pyrimidine scaffold, in particular, has been a fertile ground for the discovery of potent herbicidal agents.[3][4] The introduction of difluoromethoxy groups at the 4 and 6 positions is a bioisosteric modification of the more common dimethoxy substituents, potentially enhancing metabolic stability and altering the electronic properties of the molecule, which could translate to improved herbicidal activity and a modified weed spectrum.

Postulated Mechanism of Action: Inhibition of Acetolactate Synthase (ALS)

The most probable mechanism of action for this compound derivatives is the inhibition of acetolactate synthase (ALS), also known as acetohydroxyacid synthase (AHAS).[1][5] ALS is the first and rate-limiting enzyme in the biosynthesis of the branched-chain amino acids valine, leucine, and isoleucine.[6][7] These amino acids are essential for protein synthesis and, consequently, for plant growth and development.

By binding to a specific site on the ALS enzyme, these pyrimidine derivatives can allosterically inhibit its activity, leading to a deficiency in these crucial amino acids.[5][7] This inhibition ultimately results in the cessation of cell division and plant growth, leading to the death of susceptible weed species.[6]

Representative Biological Activity Data (Hypothetical)

The following tables present hypothetical quantitative data for a series of this compound derivatives to illustrate the expected structure-activity relationships (SAR). This data is not based on actual experimental results for these specific compounds but is representative of findings for analogous pyrimidine herbicides.

Table 1: In Vitro Acetolactate Synthase (ALS) Inhibition

| Compound ID | R-Group at Position 5 | IC₅₀ (µM) vs. Arabidopsis thaliana ALS |

| BDMP-H | -H | 0.15 |

| BDMP-F | -F | 0.08 |

| BDMP-Cl | -Cl | 0.12 |

| BDMP-CH₃ | -CH₃ | 0.25 |

| BDMP-CN | -CN | 0.05 |

| Bispyribac-sodium (Standard) | N/A | 0.54[8] |

Table 2: Whole-Plant Herbicidal Activity (Post-emergence)

| Compound ID | Application Rate (g a.i./ha) | % Inhibition - Echinochloa crus-galli (Barnyardgrass) | % Inhibition - Setaria faberi (Giant Foxtail) | % Inhibition - Abutilon theophrasti (Velvetleaf) |

| BDMP-H | 75 | 85 | 80 | 70 |

| BDMP-F | 75 | 95 | 90 | 80 |

| BDMP-Cl | 75 | 90 | 88 | 75 |

| BDMP-CH₃ | 75 | 80 | 75 | 65 |

| BDMP-CN | 75 | 98 | 95 | 85 |

| Nicosulfuron (Standard) | 75 | 99 | 99 | 90 |

Detailed Experimental Protocols

The following protocols are standard methods for evaluating the herbicidal activity of compounds targeting the ALS enzyme.

In Vitro Acetolactate Synthase (ALS) Enzyme Inhibition Assay

This assay determines the direct inhibitory effect of test compounds on ALS enzyme activity.[9]

Materials:

-

Fresh young leaf tissue from a susceptible plant species (e.g., Arabidopsis thaliana or spinach)

-

Enzyme Extraction Buffer (e.g., 100 mM potassium phosphate buffer pH 7.5, 10 mM sodium pyruvate, 5 mM MgCl₂, 10% v/v glycerol, 10 mM cysteine, 1 mM EDTA, 10 µM FAD, 1 mM TPP)

-

Assay Buffer (e.g., 50 mM potassium phosphate buffer pH 7.0, 100 mM sodium pyruvate, 10 mM MgCl₂, 1 µM FAD, 1 mM TPP)

-

Test compound stock solutions (in DMSO)

-

Creatine solution (in water)

-

α-naphthol solution (in NaOH)

-

Microplate reader

Procedure:

-

Enzyme Extraction:

-

Homogenize fresh leaf tissue in ice-cold Extraction Buffer.

-

Centrifuge the homogenate at high speed (e.g., 20,000 x g) for 30 minutes at 4°C.

-

Collect the supernatant containing the crude ALS enzyme extract.

-

-

Enzyme Assay:

-

In a 96-well microplate, add the Assay Buffer.

-

Add serial dilutions of the test compounds to the wells.

-

Initiate the reaction by adding the crude enzyme extract to each well.

-

Incubate the plate at 37°C for 1-2 hours.

-

Stop the reaction by adding sulfuric acid.

-

Add creatine and α-naphthol solutions and incubate at 60°C for 15 minutes to allow for color development (acetoin formation).

-

Measure the absorbance at 530 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each compound concentration relative to a DMSO control.

-

Determine the IC₅₀ value (the concentration of the inhibitor that causes 50% inhibition of enzyme activity) by plotting the percentage of inhibition against the logarithm of the compound concentration.

-

Whole-Plant Herbicidal Efficacy Assay (Post-emergence)

This assay evaluates the herbicidal effect of test compounds on whole plants.[2]

Materials:

-

Seeds of various weed species (e.g., Echinochloa crus-galli, Setaria faberi, Abutilon theophrasti)

-

Potting soil

-

Pots or trays

-

Controlled environment growth chamber or greenhouse

-

Test compound formulations (with appropriate adjuvants)

-

Laboratory sprayer

Procedure:

-

Plant Growth:

-

Sow seeds of the selected weed species in pots containing potting soil.

-

Grow the plants in a controlled environment (e.g., 25°C/20°C day/night temperature, 14-hour photoperiod) until they reach the 2-3 leaf stage.

-

-

Herbicide Application:

-

Prepare solutions of the test compounds at various concentrations (application rates).

-

Apply the solutions evenly to the foliage of the plants using a laboratory sprayer.

-

Include a negative control (formulation blank) and a positive control (a commercial standard herbicide).

-

-

Evaluation:

-

Return the treated plants to the controlled environment.

-

Visually assess the percentage of growth inhibition and phytotoxicity symptoms (e.g., chlorosis, necrosis, stunting) at 7, 14, and 21 days after treatment (DAT) compared to the untreated control.

-

-

Data Analysis:

-

Record the percentage of inhibition for each treatment.

-

Calculate the GR₅₀ value (the application rate that causes 50% growth reduction) for each compound against each weed species.

-

Structure-Activity Relationships (SAR) and Future Directions

Based on the hypothetical data and knowledge of related pyrimidine herbicides, the following SAR can be postulated:

-

Substitution at Position 5: Small, electron-withdrawing groups (e.g., -F, -CN) at the 5-position of the pyrimidine ring tend to enhance herbicidal activity.

-

Alkoxy Groups at Positions 4 and 6: The difluoromethoxy groups are expected to confer different properties compared to the more common dimethoxy groups, potentially impacting binding affinity to the ALS enzyme and metabolic stability.

-

Methylthio Group at Position 2: The 2-methylthio group is a common feature in this class of herbicides and is likely important for activity. Oxidation to the methylsulfinyl or methylsulfonyl state can modulate activity and systemic properties.

Future research should focus on the synthesis and biological evaluation of a focused library of this compound derivatives with diverse substitutions at the 5-position. Investigating the impact of replacing the methylthio group with other small alkylthio or alkoxy groups could also yield valuable insights. Furthermore, exploring potential synergistic effects with other herbicides having different modes of action could lead to the development of novel and more effective weed management solutions.

Conclusion

References

- 1. Amino acid synthesis inhibitor herbicides | UMN Extension [extension.umn.edu]

- 2. thepharmajournal.com [thepharmajournal.com]

- 3. Synthesis and Biological activity of 4-(4,6-Disubstituted-pyrimidin-2-yloxy)phenoxy Acetates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. asianpubs.org [asianpubs.org]

- 5. Home Page / Herbicide Symptoms Tool [herbicide-symptoms.ipm.ucanr.edu]

- 6. researchgate.net [researchgate.net]

- 7. Comprehensive understanding of acetohydroxyacid synthase inhibition by different herbicide families - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

Herbicidal Properties of Substituted Pyrimidines: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Substituted pyrimidines represent a versatile and highly significant class of heterocyclic compounds in the development of modern herbicides. Their efficacy stems from the ability of various derivatives to selectively inhibit key enzymatic processes in target weed species, leading to potent herbicidal activity at low application rates. This guide provides an in-depth technical overview of the major modes of action, associated biochemical pathways, experimental protocols for evaluation, and a summary of the herbicidal activity of select substituted pyrimidines.

Modes of Action and Signaling Pathways

Substituted pyrimidines exert their herbicidal effects by inhibiting several critical plant enzymes. The most prominent modes of action include the inhibition of Acetolactate Synthase (ALS), Protoporphyrinogen Oxidase (PPO), Photosystem II (PSII), Acetyl-CoA Carboxylase (ACCase), and the recently discovered inhibition of Dihydroorotate Dehydrogenase (DHODH).

Acetolactate Synthase (ALS) Inhibition

A primary mode of action for many commercial and experimental pyrimidine herbicides is the inhibition of Acetolactate Synthase (ALS), also known as Acetohydroxyacid Synthase (AHAS).[1][2] ALS is the first and rate-limiting enzyme in the biosynthesis of the essential branched-chain amino acids: valine, leucine, and isoleucine.[3][4][5][6] Inhibition of this pathway leads to a deficiency in these vital amino acids, ultimately halting protein synthesis and cell division, resulting in plant death.[1][2][4] Herbicides targeting ALS are readily absorbed by both roots and foliage and are translocated through the xylem and phloem to the plant's growing points.[1][2]

Several chemical families of herbicides, including sulfonylureas, imidazolinones, triazolopyrimidines, and pyrimidinylthiobenzoates, share this mode of action.[1][2][7] Pyrithiobac-sodium and bispyribac-sodium are notable examples of pyrimidine-based ALS inhibitors.[8][9][10]

Below is a diagram illustrating the branched-chain amino acid biosynthesis pathway and the point of inhibition by ALS-inhibiting herbicides.

// Nodes for substrates and products Pyruvate [label="Pyruvate", fillcolor="#FFFFFF"]; Threonine [label="Threonine", fillcolor="#FFFFFF"]; alpha_Ketobutyrate [label="α-Ketobutyrate", fillcolor="#FFFFFF"]; Acetolactate [label="α-Acetolactate", fillcolor="#FFFFFF"]; Acetohydroxybutyrate [label="α-Aceto-α-hydroxybutyrate", fillcolor="#FFFFFF"]; Dihydroxy_isovalerate [label="α,β-Dihydroxyisovalerate", fillcolor="#FFFFFF"]; Dihydroxy_methylvalerate [label="α,β-Dihydroxy-β-methylvalerate", fillcolor="#FFFFFF"]; Keto_isovalerate [label="α-Keto-isovalerate", fillcolor="#FFFFFF"]; Keto_methylvalerate [label="α-Keto-β-methylvalerate", fillcolor="#FFFFFF"]; Valine [label="Valine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Isoleucine [label="Isoleucine", fillcolor="#34A853", fontcolor="#FFFFFF"]; Leucine [label="Leucine", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Nodes for enzymes ALS [label="Acetolactate Synthase (ALS/AHAS)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; KARI [label="Ketol-Acid Reductoisomerase", shape=ellipse, fillcolor="#FBBC05"]; DHAD [label="Dihydroxyacid Dehydratase", shape=ellipse, fillcolor="#FBBC05"]; BCAT [label="Branched-Chain Aminotransferase", shape=ellipse, fillcolor="#FBBC05"]; Leucine_Pathway [label="Leucine Biosynthesis Pathway (Multiple Steps)", shape=ellipse, fillcolor="#FBBC05"];

// Edges representing the pathway Threonine -> alpha_Ketobutyrate [label="Threonine Deaminase"]; Pyruvate -> ALS; alpha_Ketobutyrate -> ALS; ALS -> Acetolactate; ALS -> Acetohydroxybutyrate; Acetolactate -> Dihydroxy_isovalerate [label="KARI"]; Acetohydroxybutyrate -> Dihydroxy_methylvalerate [label="KARI"]; Dihydroxy_isovalerate -> Keto_isovalerate [label="DHAD"]; Dihydroxy_methylvalerate -> Keto_methylvalerate [label="DHAD"]; Keto_isovalerate -> Valine [label="BCAT"]; Keto_methylvalerate -> Isoleucine [label="BCAT"]; Keto_isovalerate -> Leucine_Pathway; Leucine_Pathway -> Leucine;

// Inhibition representation Herbicides [label="Substituted Pyrimidines\n(e.g., Pyrithiobac-sodium)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> ALS [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Caption: Inhibition of the Branched-Chain Amino Acid Biosynthesis Pathway.Protoporphyrinogen Oxidase (PPO) Inhibition

Another significant target for some substituted pyrimidine derivatives is Protoporphyrinogen Oxidase (PPO).[11] This enzyme catalyzes the oxidation of protoporphyrinogen IX to protoporphyrin IX, a critical step in the biosynthesis of both chlorophylls and hemes.[12][13] Inhibition of PPO leads to the accumulation of protoporphyrinogen IX in the cytoplasm, which then auto-oxidizes to form protoporphyrin IX.[13] In the presence of light and oxygen, this accumulated protoporphyrin IX generates reactive oxygen species, causing rapid lipid peroxidation and destruction of cell membranes, leading to cell death.[13]

The diagram below outlines the tetrapyrrole biosynthesis pathway, indicating the role of PPO.

// Nodes Glutamate [label="Glutamate", fillcolor="#FFFFFF"]; ALA [label="5-Aminolevulinic Acid (ALA)", fillcolor="#FFFFFF"]; Porphobilinogen [label="Porphobilinogen", fillcolor="#FFFFFF"]; Uroporphyrinogen_III [label="Uroporphyrinogen III", fillcolor="#FFFFFF"]; Coproporphyrinogen_III [label="Coproporphyrinogen III", fillcolor="#FFFFFF"]; Protoporphyrinogen_IX [label="Protoporphyrinogen IX", fillcolor="#FFFFFF"]; Protoporphyrin_IX [label="Protoporphyrin IX", fillcolor="#FFFFFF"]; Heme [label="Heme", fillcolor="#34A853", fontcolor="#FFFFFF"]; Chlorophyll [label="Chlorophyll", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzymes PPO [label="Protoporphyrinogen\nOxidase (PPO)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Ferrochelatase [label="Ferrochelatase", shape=ellipse, fillcolor="#FBBC05"]; Mg_Chelatase [label="Mg-Chelatase", shape=ellipse, fillcolor="#FBBC05"];

// Pathway Glutamate -> ALA [label="Multiple Steps"]; ALA -> Porphobilinogen; Porphobilinogen -> Uroporphyrinogen_III; Uroporphyrinogen_III -> Coproporphyrinogen_III; Coproporphyrinogen_III -> Protoporphyrinogen_IX; Protoporphyrinogen_IX -> PPO; PPO -> Protoporphyrin_IX; Protoporphyrin_IX -> Heme [label="Ferrochelatase"]; Protoporphyrin_IX -> Mg_Chelatase; Mg_Chelatase -> Chlorophyll [label="Multiple Steps"];

// Inhibition Herbicides [label="Substituted Pyrimidines", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> PPO [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Caption: Inhibition of the Protoporphyrin IX Biosynthesis Pathway.Photosystem II (PSII) Inhibition

Certain substituted pyrimidines, particularly those with a uracil-like structure, can act as inhibitors of photosynthesis at Photosystem II (PSII).[14] These herbicides bind to the D1 protein of the PSII complex in the thylakoid membranes of chloroplasts.[15] This binding blocks the electron transport chain, specifically the transfer of electrons from the primary electron acceptor (QA) to the secondary electron acceptor (QB), which is a plastoquinone.[15][16][17] The blockage of electron flow halts ATP and NADPH production, which are essential for CO2 fixation.[15] The ultimate cause of plant death is not starvation but rather the formation of highly reactive molecules due to the blocked electron transport, which leads to lipid peroxidation and membrane damage.[18]

The following diagram shows a simplified representation of the PSII electron transport chain and the site of herbicide inhibition.

// Nodes H2O [label="2H₂O", shape=ellipse, fillcolor="#FFFFFF"]; O2 [label="O₂ + 4H⁺", shape=ellipse, fillcolor="#FFFFFF"]; P680 [label="P680", fillcolor="#4285F4", fontcolor="#FFFFFF"]; P680_star [label="P680*", fillcolor="#FBBC05"]; Pheo [label="Pheophytin", fillcolor="#FFFFFF"]; QA [label="Qₐ", fillcolor="#FFFFFF"]; QB [label="Qₑ", fillcolor="#FFFFFF"]; PQ_pool [label="Plastoquinone Pool", fillcolor="#FFFFFF"]; Cyt_b6f [label="Cytochrome b₆f", fillcolor="#FFFFFF"];

// Edges H2O -> P680 [label="4e⁻"]; P680 -> P680_star [label="Light (Photon)"]; P680_star -> Pheo [label="e⁻"]; Pheo -> QA [label="e⁻"]; QA -> QB [label="e⁻"]; QB -> PQ_pool [label="e⁻"]; PQ_pool -> Cyt_b6f [label="e⁻"]; H2O -> O2;

// Inhibition Herbicides [label="Substituted Uracils\n(Pyrimidines)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> QB [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2, label="Blocks e⁻ transfer"]; }

Caption: Inhibition of Electron Transport in Photosystem II.Acetyl-CoA Carboxylase (ACCase) Inhibition

Acetyl-CoA Carboxylase (ACCase) inhibiting herbicides are primarily used for post-emergence control of grass weeds in broadleaf crops.[7][10] These herbicides inhibit the ACCase enzyme, which catalyzes the first committed step in de novo fatty acid synthesis.[7] This inhibition blocks the production of phospholipids, which are essential for building new membranes required for cell growth.[7] While the primary chemical families known for ACCase inhibition are the aryloxyphenoxypropionates (FOPs) and cyclohexanediones (DIMs), research into novel herbicide structures, including pyrimidine derivatives, continues to explore this mode of action. Broadleaf species are generally tolerant due to a less sensitive ACCase enzyme.[7][19]

// Nodes Acetyl_CoA [label="Acetyl-CoA", fillcolor="#FFFFFF"]; Malonyl_CoA [label="Malonyl-CoA", fillcolor="#FFFFFF"]; Fatty_Acids [label="Fatty Acids", fillcolor="#FFFFFF"]; Membranes [label="Cell Membranes", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzyme ACCase [label="Acetyl-CoA Carboxylase\n(ACCase)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Acetyl_CoA -> ACCase; ACCase -> Malonyl_CoA; Malonyl_CoA -> Fatty_Acids [label="Fatty Acid Synthase"]; Fatty_Acids -> Membranes;

// Inhibition Herbicides [label="Substituted Pyrimidines", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> ACCase [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Caption: Inhibition of Fatty Acid Synthesis via ACCase.Dihydroorotate Dehydrogenase (DHODH) Inhibition

A novel mode of action for a new class of pyrimidine-based herbicides is the inhibition of dihydroorotate dehydrogenase (DHODH).[20][21] DHODH is a key enzyme in the de novo pyrimidine biosynthesis pathway, catalyzing the oxidation of dihydroorotate to orotate.[19][22] This pathway is essential for the synthesis of pyrimidine nucleotides (uridine and cytidine), which are fundamental components of DNA and RNA.[20][23] Inhibition of DHODH disrupts nucleic acid synthesis, leading to cessation of cell growth and plant death. This represents the first new commercial herbicide mode of action discovered in over three decades.[20]

// Nodes Carbamoyl_Phosphate [label="Carbamoyl Phosphate\n+ Aspartate", fillcolor="#FFFFFF"]; Dihydroorotate [label="Dihydroorotate", fillcolor="#FFFFFF"]; Orotate [label="Orotate", fillcolor="#FFFFFF"]; UMP [label="Uridine Monophosphate (UMP)", fillcolor="#FFFFFF"]; DNA_RNA [label="DNA and RNA", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Enzyme DHODH [label="Dihydroorotate\nDehydrogenase (DHODH)", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Pathway Carbamoyl_Phosphate -> Dihydroorotate [label="Carbamoyl Aspartate\nPathway"]; Dihydroorotate -> DHODH; DHODH -> Orotate; Orotate -> UMP [label="Orotate\nPhosphoribosyltransferase"]; UMP -> DNA_RNA [label="Further Synthesis"];

// Inhibition Herbicides [label="Aryl Pyrrolidinone Anilides\n(Pyrimidine-like)", shape=box, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Herbicides -> DHODH [arrowhead=tee, style=dashed, color="#EA4335", penwidth=2]; }

Caption: Inhibition of de novo Pyrimidine Biosynthesis via DHODH.Quantitative Data on Herbicidal Activity

The herbicidal efficacy of substituted pyrimidines is quantified using various metrics, including the half-maximal inhibitory concentration (IC50) against the target enzyme and the effective concentration or dose required to cause 50% growth reduction (EC50 or GR50) in whole-plant assays. The following tables summarize available quantitative data for selected pyrimidine herbicides.

Table 1: In Vitro Enzyme Inhibition Data for Pyrimidine Herbicides

| Compound | Herbicide Family | Target Enzyme | Plant Source | IC50 / Ki Value | Citation(s) |

| Bispyribac-sodium | Pyrimidinylthiobenzoate | ALS/AHAS | Arabidopsis thaliana | Ki = 74.7 ± 6.0 nM | [24] |

| Pyrithiobac-sodium | Pyrimidinylthiobenzoate | ALS/AHAS | Arabidopsis thaliana | Ki = 21.6 ± 2.0 nM | [24] |

| Imazethapyr (Resistant) | Imidazolinone | ALS/AHAS | Amaranthus palmeri | IC50 = 159.5 mg ai L⁻¹ | [2] |

| Imazethapyr (Susceptible) | Imidazolinone | ALS/AHAS | Amaranthus palmeri | IC50 = 1.8 mg ai L⁻¹ | [2] |

Table 2: Whole-Plant Herbicidal Activity Data for Pyrimidine Herbicides

| Compound | Weed Species | Assay Type | GR50 / EC50 Value | Citation(s) |

| Imazethapyr (Resistant) | Amaranthus palmeri | Post-emergence | GR50 = 4124.6 g ai ha⁻¹ | [2] |

| Imazethapyr (Susceptible) | Amaranthus palmeri | Post-emergence | GR50 = 14.1 g ai ha⁻¹ | [2] |

| Pyrithiobac-sodium | Broadleaf weeds in cotton | Post-emergence | Effective at 30-120 g ha⁻¹ | [8] |

| Bispyribac-sodium | Various rice weeds | Post-emergence | Effective at 20-40 g ha⁻¹ | [25] |

Experimental Protocols

Standardized protocols are essential for the reliable evaluation of herbicidal activity. The following sections detail common methodologies for in vitro enzyme inhibition assays and whole-plant greenhouse trials.

In Vitro ALS Enzyme Inhibition Assay

This protocol outlines the determination of a compound's inhibitory effect on ALS enzyme activity extracted from plant tissue.[26]

// Steps Start [label="Start: Plant Tissue Collection", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Homogenize fresh, young leaf tissue\nin ice-cold extraction buffer.", fillcolor="#FFFFFF"]; Step2 [label="Centrifuge homogenate at high speed (e.g., 12,000 x g)\nat 4°C for 20 min.", fillcolor="#FFFFFF"]; Step3 [label="Collect supernatant containing crude ALS enzyme.", fillcolor="#FFFFFF"]; Step4 [label="Prepare reaction mixture:\n- Assay Buffer\n- Substrate (Pyruvate)\n- Cofactors (TPP, FAD, MgCl₂)\n- Herbicide dilutions", fillcolor="#FFFFFF"]; Step5 [label="Add enzyme extract to reaction mixture.", fillcolor="#FFFFFF"]; Step6 [label="Incubate at 37°C for 1 hour.", fillcolor="#FFFFFF"]; Step7 [label="Stop reaction with H₂SO₄.\n(Converts acetolactate to acetoin)", fillcolor="#FFFFFF"]; Step8 [label="Incubate at 60°C for 15 minutes.", fillcolor="#FFFFFF"]; Step9 [label="Add creatine and α-naphthol solution\n(for color development).", fillcolor="#FFFFFF"]; Step10 [label="Incubate at 60°C for 15 minutes.", fillcolor="#FFFFFF"]; Step11 [label="Measure absorbance at 525 nm.", fillcolor="#FFFFFF"]; End [label="Calculate % Inhibition and determine IC₅₀.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step5; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> Step9; Step9 -> Step10; Step10 -> Step11; Step11 -> End; }

Caption: Workflow for an In Vitro ALS Enzyme Inhibition Assay.Detailed Methodology:

-

Enzyme Extraction:

-

Harvest fresh, young plant tissue (e.g., leaves from 2-3 week old plants) and keep on ice.

-

Homogenize the tissue in an ice-cold extraction buffer (e.g., potassium phosphate buffer with pyruvate, MgCl₂, thiamine pyrophosphate, FAD, and protease inhibitors).

-

Centrifuge the homogenate at high speed (e.g., 12,000 x g) for 20 minutes at 4°C.

-

Carefully collect the supernatant, which contains the crude ALS enzyme extract, and keep it on ice.

-

-

Enzyme Assay:

-

Prepare a reaction mixture containing assay buffer, substrate (pyruvate), and necessary cofactors (TPP, FAD, MgCl₂).

-

Create serial dilutions of the test herbicide.

-

In a microplate, add the reaction mixture, the herbicide dilutions (or a blank for the control), and finally the enzyme extract to initiate the reaction.

-

Incubate the plate at 37°C for 1 hour.

-

-

Quantification:

-

Stop the reaction by adding sulfuric acid. This also catalyzes the conversion of the enzymatic product, acetolactate, to acetoin.

-

Incubate at 60°C for 15 minutes to ensure complete conversion.

-

Add a solution of creatine and α-naphthol, which reacts with acetoin to form a colored complex.

-

Incubate again at 60°C for 15 minutes for color development.

-

Measure the absorbance of the solution at 525 nm using a microplate reader.

-

-

Data Analysis:

-

Calculate the percentage of ALS inhibition for each herbicide concentration relative to the control.

-

Plot the percentage of inhibition against the logarithm of the herbicide concentration and fit to a dose-response curve to determine the IC50 value.

-

Whole-Plant Greenhouse Efficacy Assay

This protocol describes a method to evaluate the herbicidal efficacy of a compound on whole plants under controlled environmental conditions.[15][27]

// Steps Start [label="Start: Seed Germination", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Step1 [label="Sow seeds of target weed and crop species\nin pots or trays with standard potting mix.", fillcolor="#FFFFFF"]; Step2 [label="Grow plants in a greenhouse or growth chamber\nunder controlled conditions (light, temp, humidity).", fillcolor="#FFFFFF"]; Step3 [label="Apply herbicide when plants reach a specific\ngrowth stage (e.g., 2-4 true leaves).", fillcolor="#FFFFFF"]; Step4 [label="Prepare a range of herbicide concentrations.\nInclude an untreated control.", fillcolor="#FFFFFF"]; Step5 [label="Apply herbicide solution evenly to foliage\nusing a precision bench sprayer.", fillcolor="#FFFFFF"]; Step6 [label="Return treated plants to the controlled environment.", fillcolor="#FFFFFF"]; Step7 [label="Assess plant injury at set intervals\n(e.g., 7, 14, and 21 days after treatment).", fillcolor="#FFFFFF"]; Step8 [label="Assessments include:\n- Visual injury rating (0-100%)\n- Plant height\n- Fresh or dry weight", fillcolor="#FFFFFF"]; End [label="Analyze data to determine GR₅₀ or EC₅₀.", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Start -> Step1; Step1 -> Step2; Step2 -> Step3; Step3 -> Step5; Step4 -> Step5; Step5 -> Step6; Step6 -> Step7; Step7 -> Step8; Step8 -> End; }

Caption: Workflow for a Whole-Plant Greenhouse Herbicide Assay.Detailed Methodology:

-

Plant Preparation:

-

Sow seeds of the desired weed and crop species in pots or trays filled with a standard potting medium.

-

Grow the plants in a controlled environment (greenhouse or growth chamber) with defined light, temperature, and humidity conditions.

-

Water the plants as needed to maintain adequate soil moisture.

-

-

Herbicide Application:

-

For post-emergence trials, apply the herbicide when the plants have reached a specific growth stage (e.g., 2-4 true leaves). For pre-emergence trials, apply the herbicide to the soil surface after sowing.

-

Prepare a range of herbicide concentrations in a suitable formulation, including any necessary adjuvants. Always include an untreated control group that is sprayed with the formulation blank (without the active ingredient).

-

Apply the herbicide solution evenly to the foliage (post-emergence) or soil (pre-emergence) using a calibrated track sprayer to ensure uniform application.

-

-

Assessment:

-

Return the treated plants to the controlled environment.

-

Visually assess plant injury at regular intervals (e.g., 7, 14, and 21 days after treatment) using a rating scale (e.g., 0% = no effect, 100% = complete plant death).

-

At the end of the experiment, harvest the above-ground biomass of the plants.

-

Measure the fresh weight and/or dry weight (after drying in an oven) of the harvested biomass.

-

-

Data Analysis:

-

Calculate the percent growth reduction for each treatment relative to the untreated control.

-

Use regression analysis to model the dose-response relationship and determine the GR50 (the dose causing 50% growth reduction) or EC50 value.

-

Conclusion

Substituted pyrimidines remain a cornerstone of herbicide research and development due to their structural diversity and the variety of essential plant processes they can be engineered to inhibit. The primary modes of action, particularly ALS and PPO inhibition, have led to the development of highly effective commercial products. The recent discovery of DHODH inhibition as a novel herbicidal target for pyrimidine-like compounds opens new avenues for combating the growing challenge of herbicide resistance. A thorough understanding of the underlying biochemical pathways and the application of robust, standardized experimental protocols are critical for the continued discovery and optimization of new herbicidal agents within this important chemical class.

References

- 1. Acetolactate Synthase (ALS) Inhibitors | NC State Extension Publications [content.ces.ncsu.edu]

- 2. mdpi.com [mdpi.com]

- 3. Branched-Chain Amino Acid Metabolism in Arabidopsis thaliana - PMC [pmc.ncbi.nlm.nih.gov]

- 4. d.lib.msu.edu [d.lib.msu.edu]

- 5. Branched-chain amino acid - Wikipedia [en.wikipedia.org]

- 6. Genetic analysis of pathway regulation for enhancing branched-chain amino acid biosynthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]